molecular formula C14H14O4 B454947 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid CAS No. 405898-00-2

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

Cat. No. B454947
CAS RN: 405898-00-2
M. Wt: 246.26g/mol
InChI Key: BZOHCGBUYXTIKB-UHFFFAOYSA-N
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Description

“5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid” is chemically known as metaxalone . It is available as an 800 mg oval, scored pink tablet . The empirical formula is C12H15NO3, which corresponds to a molecular weight of 221.25 . Metaxalone is a white to almost white, odorless crystalline powder .


Molecular Structure Analysis

The structural formula of metaxalone is as follows :

    CH3      | O -- CH2 -- CH -- CH2 -- O -- NH -- CH3      |      C -- O      |      CH3 


Physical And Chemical Properties Analysis

Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

Scientific Research Applications

Anodic Oxidation and Product Synthesis

5-Alkyl-2-furoic acids, related to 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, undergo anodic oxidation in protic solvents. This process leads to the formation of various products like 1-butenolides and γ-keto esters, which are significant in synthetic organic chemistry. A study by Torii, Tanaka, Ogo, and Yamasita (1971) explored this reaction, providing insights into potential mechanisms and applications in synthetic pathways (Torii, Tanaka, Ogo, & Yamasita, 1971).

Birch Reduction and Heterocyclic Carboxylic Acids

The Birch reduction of heterocyclic carboxylic acids, like 3-furoic acid, leads to compounds such as 5-alkoxytetrahydro-3-furoate ester. Kinoshita, Miyano, and Miwa (1975) investigated this reduction, which can be linked to the synthesis of derivatives of this compound. Their work proposed a mechanism for the Birch reduction, contributing to the broader understanding of reactions involving furoic acids (Kinoshita, Miyano, & Miwa, 1975).

Antibacterial and Lipoxygenase Activity

S. Rasool et al. (2016) synthesized molecules with multiple functional groups, including derivatives of this compound, to study their antibiotic effects against bacteria and lipoxygenase activity. This research highlights the potential biomedical applications of these compounds (Rasool et al., 2016).

Spectroscopic Analysis and Pharmacological Study

Vibrational spectroscopic investigation of compounds related to this compound, such as Gemfibrozil, offers insights into their molecular structure and stability. Priya, Benitta, and James (2011) conducted such an analysis, revealing details about intra-molecular charge transfer and molecular stability. This research is essential for understanding the physical and chemical properties of these compounds (Priya, Benitta, & James, 2011).

properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9-5-10(2)7-12(6-9)17-8-11-3-4-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOHCGBUYXTIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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